![molecular formula C26H28N4O5 B2505033 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1049302-79-5](/img/structure/B2505033.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure includes a benzo[d][1,3]dioxole moiety and a pyridazine derivative linked through a piperazine unit, suggesting a diverse range of biological activities.
Chemical Structure
The molecular formula for this compound is C22H22N4O5, with a molecular weight of approximately 422.44 g/mol. The presence of multiple functional groups and heterocycles indicates potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies have indicated that compounds with similar structural features exhibit significant biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize the notable biological activities attributed to this compound and its analogs.
Anticancer Activity
Research has demonstrated that compounds featuring the benzo[d][1,3]dioxole structure can exhibit potent anticancer properties. For instance, studies on related compounds have shown significant antitumor activity:
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | HepG2 | 2.38 | 7.46 |
Compound B | HCT116 | 1.54 | 8.29 |
Compound C | MCF7 | 4.52 | 4.56 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as EGFR inhibition and modulation of apoptosis pathways involving proteins like Bax and Bcl-2 .
Neuropharmacological Activity
The compound's structural components also suggest potential activity at dopamine receptors. Studies indicate that similar compounds can act as selective agonists for the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor:
Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
---|---|---|---|
Compound 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
Compound 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
Compound 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This profile indicates potential therapeutic applications in treating disorders associated with dopamine dysregulation .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Anticancer Mechanism : Inhibition of EGFR signaling pathways leading to reduced cell proliferation and induction of apoptosis.
- Dopamine Receptor Modulation : Selective activation of D3 receptors may influence neurochemical signaling beneficial in treating conditions like schizophrenia or Parkinson's disease.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the benzo[d][1,3]dioxole scaffold. These derivatives were tested for their cytotoxic effects on various cancer cell lines and demonstrated promising results in terms of selectivity and potency compared to standard chemotherapeutic agents .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth and viability . The mechanism of action is believed to involve interactions with bacterial cell membranes or essential metabolic pathways.
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The piperazine and pyridazine components may enhance the selectivity and potency against cancerous cells, making them suitable candidates for further development as anticancer agents.
Neuropharmacological Effects
Compounds with piperazine structures have been linked to neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of this compound with neurotransmitter receptors could lead to therapeutic effects in mood disorders . Preliminary studies suggest that modifications to the piperazine ring can alter the affinity for serotonin and dopamine receptors, indicating a pathway for developing novel psychotropic medications.
Synthesis and Characterization
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Molecular Docking
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These computational analyses help elucidate the mechanism by which the compound exerts its biological effects and guide further modifications for enhanced activity . The results indicate that the compound has favorable interactions with target proteins implicated in microbial resistance and cancer progression.
Case Studies
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-3-32-20-6-4-19(5-7-20)22-9-11-25(28-27-22)29-12-14-30(15-13-29)26(31)18(2)35-21-8-10-23-24(16-21)34-17-33-23/h4-11,16,18H,3,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHTYZKWZSQVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.